Butyl {[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
Description
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Properties
IUPAC Name |
butyl 2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-2-3-8-24-17(23)11-25-18-14(10-20)13(9-16(22)21-18)12-6-4-5-7-15(12)19/h4-7,13H,2-3,8-9,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCHABIBCGJUGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=CC=C2F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Butyl {[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 409.5 g/mol. The compound features a tetrahydropyridine ring, a cyano group, and a fluorophenyl moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H20FN3O2S |
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | KCCBPEKZAZDULQ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the cyano and fluorophenyl groups may enhance binding affinity to specific enzymes or receptors. The tetrahydropyridine structure can participate in hydrogen bonding and π-stacking interactions, which are crucial for modulating the activity of target proteins.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist for specific receptors related to neurological or inflammatory pathways.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antitumor Activity : Some studies suggest that derivatives with similar structures show cytotoxic effects against cancer cell lines by inducing apoptosis.
- Anti-inflammatory Effects : Compounds in this class have been reported to reduce inflammation markers in vitro and in vivo.
- Antibacterial Properties : Certain derivatives demonstrate significant antibacterial activity against various strains.
Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of tetrahydropyridine derivatives on MCF-7 breast cancer cells. Results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 25 µM depending on the substituents present on the phenyl rings.
Study 2: Anti-inflammatory Mechanism
Another investigation explored the anti-inflammatory properties of related compounds using an LPS-induced inflammation model in mice. The results showed a marked reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) after treatment with the compound at doses of 50 mg/kg body weight.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
